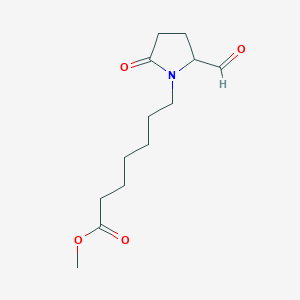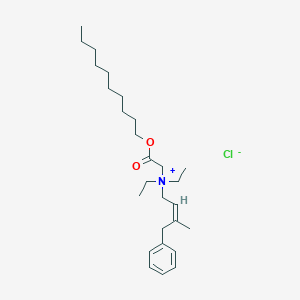
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is a complex organic compound that features a benzyl group, a butenyl group, and a decyloxycarbonylmethyl group attached to a diethylammonium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butenyl intermediates, followed by their coupling with the decyloxycarbonylmethyl group. The final step involves the quaternization of the diethylamine with the chloride ion to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl and butenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid, butenoic acid.
Reduction: Saturated ammonium salts.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium chloride: Similar quaternary ammonium structure but lacks the butenyl and decyloxycarbonylmethyl groups.
Cetyltrimethylammonium chloride: Contains a long alkyl chain but lacks the benzyl and butenyl groups.
Tetrabutylammonium chloride: Features four butyl groups attached to the ammonium ion.
Uniqueness
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is unique due to its combination of benzyl, butenyl, and decyloxycarbonylmethyl groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
57757-50-3 |
|---|---|
Molekularformel |
C27H46ClNO2 |
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
(2-decoxy-2-oxoethyl)-diethyl-[(Z)-3-methyl-4-phenylbut-2-enyl]azanium;chloride |
InChI |
InChI=1S/C27H46NO2.ClH/c1-5-8-9-10-11-12-13-17-22-30-27(29)24-28(6-2,7-3)21-20-25(4)23-26-18-15-14-16-19-26;/h14-16,18-20H,5-13,17,21-24H2,1-4H3;1H/q+1;/p-1/b25-20-; |
InChI-Schlüssel |
YRXMIJCZFQUZRO-RKVLWQGQSA-M |
Isomerische SMILES |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)C/C=C(/C)\CC1=CC=CC=C1.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)CC=C(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



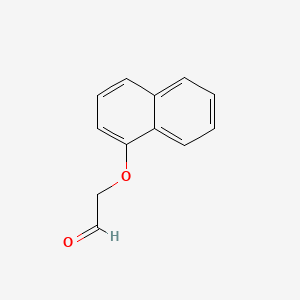
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
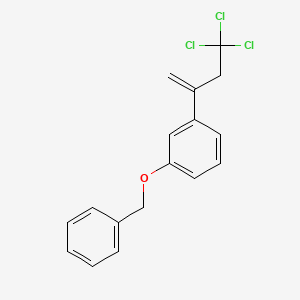
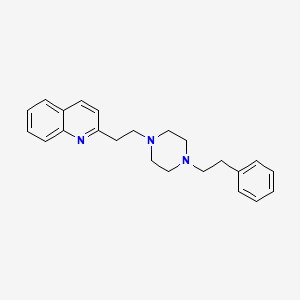
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

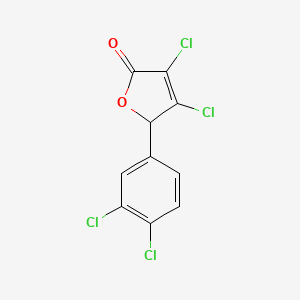
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

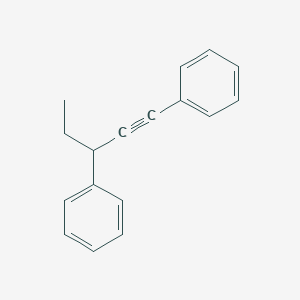
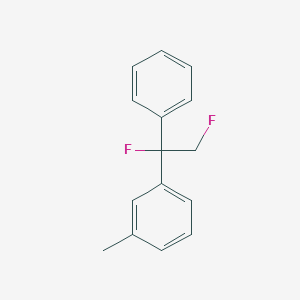
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
